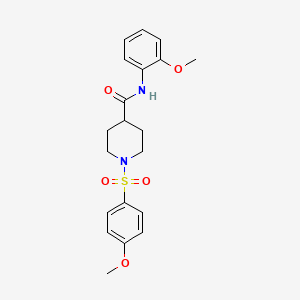

N-(2-methoxyphenyl)-1-((4-methoxyphenyl)sulfonyl)piperidine-4-carboxamide

Description

N-(2-methoxyphenyl)-1-((4-methoxyphenyl)sulfonyl)piperidine-4-carboxamide is a piperidine-based carboxamide derivative featuring a sulfonyl group attached to a 4-methoxyphenyl ring and a carboxamide moiety substituted with a 2-methoxyphenyl group. The methoxy substituents on both aromatic rings likely influence electronic properties, solubility, and bioavailability, distinguishing it from halogenated or alkylated analogs.

Properties

IUPAC Name |

N-(2-methoxyphenyl)-1-(4-methoxyphenyl)sulfonylpiperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O5S/c1-26-16-7-9-17(10-8-16)28(24,25)22-13-11-15(12-14-22)20(23)21-18-5-3-4-6-19(18)27-2/h3-10,15H,11-14H2,1-2H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNTNDIISGVPUKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=CC=CC=C3OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-1-((4-methoxyphenyl)sulfonyl)piperidine-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring can be constructed through cyclization reactions.

Introduction of the Methoxyphenyl Groups: Methoxyphenyl groups can be introduced via nucleophilic substitution reactions.

Sulfonylation: The sulfonyl group can be added using sulfonyl chlorides under basic conditions.

Carboxamide Formation: The carboxamide group can be introduced through amide bond formation reactions using carboxylic acids or their derivatives.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)-1-((4-methoxyphenyl)sulfonyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding phenols or quinones.

Reduction: The sulfonyl group can be reduced to a sulfide under strong reducing conditions.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield phenolic compounds, while reduction could yield sulfides.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological pathways and interactions.

Medicine: Potential therapeutic applications due to its biological activity.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-1-((4-methoxyphenyl)sulfonyl)piperidine-4-carboxamide would depend on its specific biological target. Generally, it could interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Key Observations :

- Halogenated derivatives (F, Cl, Br) exhibit moderate yields (47–72%), likely due to steric and electronic effects during sulfonylation .

- Electron-donating groups (e.g., 2,4-dimethyl or dimethoxy) improve yields (62–75%), suggesting enhanced reaction efficiency .

- The target compound’s 4-methoxy group may offer intermediate reactivity and solubility compared to halogens or alkyl groups.

Carboxamide Substituent Modifications

The carboxamide group in the target compound is linked to a 2-methoxyphenyl ring. Related compounds in and utilize a 4-(benzo[d]thiazol-2-yl)phenyl group, which introduces aromatic heterocyclic bulk. This difference likely alters binding affinity and metabolic stability:

*PSA: Polar Surface Area, a critical determinant of bioavailability .

Molecular Properties and Bioavailability

highlights that bioavailability correlates with low polar surface area (PSA ≤ 140 Ų) and reduced rotatable bonds (≤10). The target compound’s two methoxy groups increase PSA compared to halogenated analogs but may enhance aqueous solubility. For comparison:

- Target compound : Higher PSA from methoxy groups could balance solubility and membrane permeation, aligning with the "rule of 140" .

Biological Activity

N-(2-methoxyphenyl)-1-((4-methoxyphenyl)sulfonyl)piperidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound is characterized by a piperidine ring substituted with a methoxyphenyl group and a sulfonamide moiety. Its molecular formula is , with a molecular weight of 348.41 g/mol. The presence of the methoxy groups enhances lipophilicity, potentially improving bioavailability.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of related compounds, indicating that derivatives with similar structures exhibit potent activity against various pathogens. For instance, compounds with sulfonamide groups have shown minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .

| Compound | MIC (μg/mL) | Pathogen |

|---|---|---|

| 7b | 0.22 | S. aureus |

| 7b | 0.25 | S. epidermidis |

Antidiabetic Potential

Research into piperidine derivatives indicates their potential as antidiabetic agents. A review highlighted several piperidine-based compounds that demonstrated α-amylase inhibitory activity, which is crucial for managing postprandial blood glucose levels .

| Compound Name | α-Amylase Inhibition (%) |

|---|---|

| Compound A | 65% |

| Compound B | 70% |

The biological activity of this compound may be attributed to its interaction with specific molecular targets such as enzymes or receptors involved in metabolic pathways. The sulfonamide group is known to enhance binding affinity to target proteins, which may facilitate its therapeutic effects.

Case Studies

- Antimicrobial Efficacy : A study focused on the synthesis and evaluation of several piperidine derivatives, including the target compound, demonstrated significant antimicrobial activity against resistant strains of bacteria .

- Antidiabetic Activity : Another investigation assessed the hypoglycemic effects of various piperidine derivatives in diabetic rat models, showing that certain modifications led to improved glucose tolerance and reduced blood sugar levels .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.